molecular formula C19H28Cl2N4O2 B12772405 N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide;hydrate;dihydrochloride CAS No. 104373-54-8

N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide;hydrate;dihydrochloride

Cat. No.: B12772405
CAS No.: 104373-54-8
M. Wt: 415.4 g/mol
InChI Key: OJJOQMMIAUOWKK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide;hydrate;dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves the reaction of 2,6-dimethylaniline with 2-(4-pyridin-2-ylpiperazin-1-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(4-piperazin-1-yl)acetamide
  • N-(2,6-dimethylphenyl)-2-(4-pyridin-3-ylpiperazin-1-yl)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is unique due to its specific structural features, such as the presence of both pyridine and piperazine rings

Properties

CAS No.

104373-54-8

Molecular Formula

C19H28Cl2N4O2

Molecular Weight

415.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide;hydrate;dihydrochloride

InChI

InChI=1S/C19H24N4O.2ClH.H2O/c1-15-6-5-7-16(2)19(15)21-18(24)14-22-10-12-23(13-11-22)17-8-3-4-9-20-17;;;/h3-9H,10-14H2,1-2H3,(H,21,24);2*1H;1H2

InChI Key

OJJOQMMIAUOWKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C3=CC=CC=N3.O.Cl.Cl

Origin of Product

United States

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